molecular formula C12H17NO2 B13406830 2-Isopropylamino-2'-methoxyacetophenone CAS No. 902836-89-9

2-Isopropylamino-2'-methoxyacetophenone

Cat. No.: B13406830
CAS No.: 902836-89-9
M. Wt: 207.27 g/mol
InChI Key: FGSJNHHRBVOFTM-UHFFFAOYSA-N
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Description

2-Isopropylamino-2’-methoxyacetophenone is an organic compound with the molecular formula C12H17NO2. It is a white solid used primarily in laboratory research. This compound is known for its unique structure, which includes an isopropylamino group and a methoxy group attached to an acetophenone backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylamino-2’-methoxyacetophenone typically involves the reaction of 2’-methoxyacetophenone with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to optimize yield .

Industrial Production Methods

In an industrial setting, the production of 2-Isopropylamino-2’-methoxyacetophenone may involve large-scale batch reactors where the reactants are combined under specific conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Isopropylamino-2’-methoxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropylamino-2’-methoxyacetophenone is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Isopropylamino-2’-methoxyacetophenone involves its interaction with specific molecular targets. The isopropylamino group can interact with various receptors or enzymes, leading to changes in cellular processes. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2’-methoxyacetophenone
  • 2-Isopropylamino-2’-hydroxyacetophenone
  • 2-Isopropylamino-2’-ethoxyacetophenone

Uniqueness

2-Isopropylamino-2’-methoxyacetophenone is unique due to the presence of both an isopropylamino group and a methoxy group on the acetophenone backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2-methoxyphenyl)-2-(propan-2-ylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)13-8-11(14)10-6-4-5-7-12(10)15-3/h4-7,9,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSJNHHRBVOFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219200
Record name 1-(2-Methoxyphenyl)-2-[(1-methylethyl)amino]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-89-9
Record name 1-(2-Methoxyphenyl)-2-[(1-methylethyl)amino]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-2-[(1-methylethyl)amino]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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